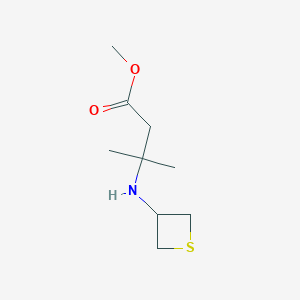
(7-Methoxyisoquinolin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Methoxyisoquinolin-3-yl)methanamine is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a methoxy group at the 7th position and a methanamine group at the 3rd position makes this compound unique and potentially useful in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxyisoquinolin-3-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 7-methoxyisoquinoline.
Nitration: The 7-methoxyisoquinoline undergoes nitration to introduce a nitro group at the 3rd position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Formylation: The amine group is then formylated to introduce a formyl group.
Reduction: The formyl group is reduced to a methanamine group using reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(7-Methoxyisoquinolin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be further reduced to form different amine derivatives.
Substitution: The methoxy and methanamine groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.
Substitution: Substitution reactions can be carried out using reagents like halogens, acids, or bases under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield different amine derivatives.
Applications De Recherche Scientifique
(7-Methoxyisoquinolin-3-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (7-Methoxyisoquinolin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The methoxy and methanamine groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (7-Methoxyisoquinolin-1-yl)methanamine
- (7-Methoxyisoquinolin-4-yl)methanamine
- (7-Methoxyisoquinolin-5-yl)methanamine
Uniqueness
(7-Methoxyisoquinolin-3-yl)methanamine is unique due to the specific positioning of the methoxy and methanamine groups, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially useful in various applications.
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
(7-methoxyisoquinolin-3-yl)methanamine |
InChI |
InChI=1S/C11H12N2O/c1-14-11-3-2-8-4-10(6-12)13-7-9(8)5-11/h2-5,7H,6,12H2,1H3 |
Clé InChI |
DRYGAFRPGDVANO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CN=C(C=C2C=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


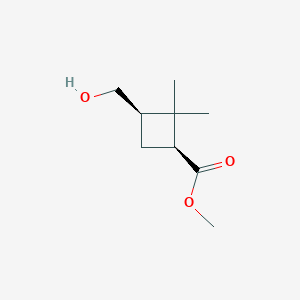
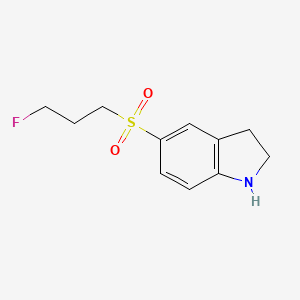
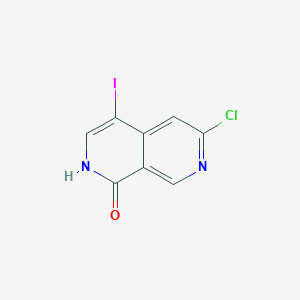

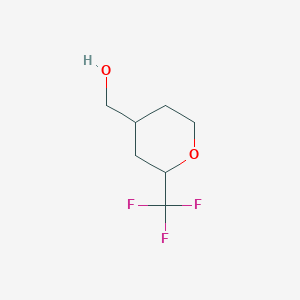
![(2-Chloro-4-(methylsulfonyl)phenyl)(4-hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)methanone](/img/structure/B15231699.png)
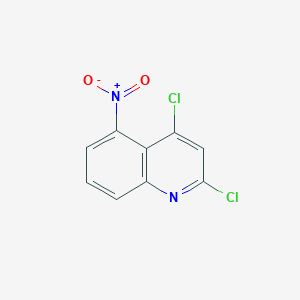

![Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15231712.png)
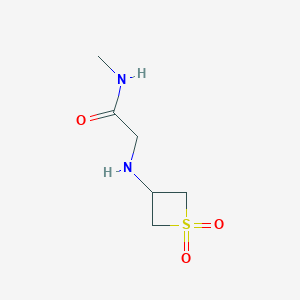
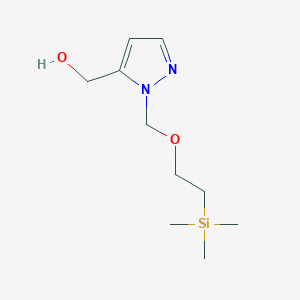
![tert-Butyl 4-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B15231724.png)

